![molecular formula C12H12N2O3S B1411957 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1551841-28-1](/img/structure/B1411957.png)
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
Overview
Description
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity. It is a component of several important biomolecules, including thiamine (vitamin B1) and the antibiotic penicillin .
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence and position of the functional groups .Scientific Research Applications
Synthesis of Complex Organic Compounds
A study by Dovlatyan et al. (2004) explores the acylation and methylation processes to derive 2-methylamino-4-methylthiazole-5-carboxylic acid from thiazolecarboxylic acid derivatives. This work underscores the chemical's utility in synthesizing complex molecules, including esters and anilide derivatives, showcasing its versatility in organic chemistry applications (Dovlatyan et al., 2004).
Novel Drug Design
Research by Babu et al. (2016) focuses on synthesizing 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, highlighting the compound's potential in developing new antithrombotic agents. The study elaborates on its in vivo activity, demonstrating the chemical's significant role in medicinal chemistry and drug discovery processes (Babu et al., 2016).
Catalysts and Chemical Reactions
Potkin et al. (2019) delve into the functional derivatives of 4-formyl-2-methoxyphenyl pyridine-4-carboxylate, including those containing isoxazole and isothiazole heterocycles. This research emphasizes the role of the subject compound in catalyzing chemical reactions, particularly in the formation of complexes with palladium(II) chloride, which are crucial for facilitating the Suzuki reaction in water without organic solvents. It highlights the efficiency of these processes in organic synthesis and potential environmental benefits (Potkin et al., 2019).
Solid-Phase Synthesis Techniques
A technique for the solid-phase synthesis of benzothiazoles and thiophenes based on resin-bound cyclic malonic acid ester was investigated by Huang and Tang (2003). This method involves reactions with aryl isothiocyanates and subsequent steps to achieve substituted 2-methylbenzothiazoles or thiophenes, underscoring the compound's utility in streamlined, efficient synthesis processes (Huang & Tang, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGYIXWAULARR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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